

# An In-depth Technical Guide to Cy5.5 DBCO for Advanced Bioconjugation

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## Compound of Interest

Compound Name: Cy5.5 DBCO

Cat. No.: B15623125

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## Introduction

**Cy5.5 DBCO** (Cyanine5.5-Dibenzocyclooctyne) is a near-infrared (NIR) fluorescent probe functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is a cornerstone of copper-free click chemistry, a bioorthogonal ligation reaction that enables the covalent labeling of azide-modified biomolecules under physiological conditions. Its exceptional brightness, photostability, and minimal autofluorescence in the NIR spectrum make it an invaluable tool for a wide range of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy. This guide provides a comprehensive overview of **Cy5.5 DBCO**, including its chemical and spectral properties, the mechanism of action, and detailed experimental protocols.

## Core Properties of Cy5.5 DBCO

**Cy5.5 DBCO** is characterized by its near-infrared fluorescence and its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The DBCO moiety's strained ring structure allows for a rapid, catalyst-free reaction with azide groups, forming a stable triazole

linkage.[1][2][3] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[4]

## Chemical and Physical Properties

Property	Value	References
Molecular Formula	C58H56N4O14S4	[5]
Molecular Weight	1161.34 g/mol	[1][5][6][7]
Appearance	Dark blue solid	[6][8]
Solubility	Soluble in Water, DMSO, DMF	[1][5][6][7]
Storage Conditions	-20°C, desiccated, and protected from light	[1][2][5][6][8]

## Spectral Properties

Property	Value	References
Excitation Maximum ( $\lambda_{ex}$ )	~678 nm	[1][5][6][7]
Emission Maximum ( $\lambda_{em}$ )	~694 nm	[1][5][6][7]
Molar Extinction Coefficient ( $\epsilon$ )	~190,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	[1][5][6][7]
Fluorescence Quantum Yield ( $\Phi$ )	0.21	[9]

## Mechanism of Action: Copper-Free Click Chemistry

The core of **Cy5.5 DBCO**'s utility lies in the SPAAC reaction. This process circumvents the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[1][4][10] The reaction proceeds rapidly at physiological temperatures and in aqueous buffers.[4]

**Figure 1:** SPAAC Reaction of **Cy5.5 DBCO** with an Azide.

## Experimental Protocols

# General Protocol for Antibody Labeling with **Cy5.5 DBCO**

This protocol outlines the general steps for labeling an azide-modified antibody with **Cy5.5 DBCO**. The exact amounts and concentrations may need to be optimized for specific antibodies and applications.

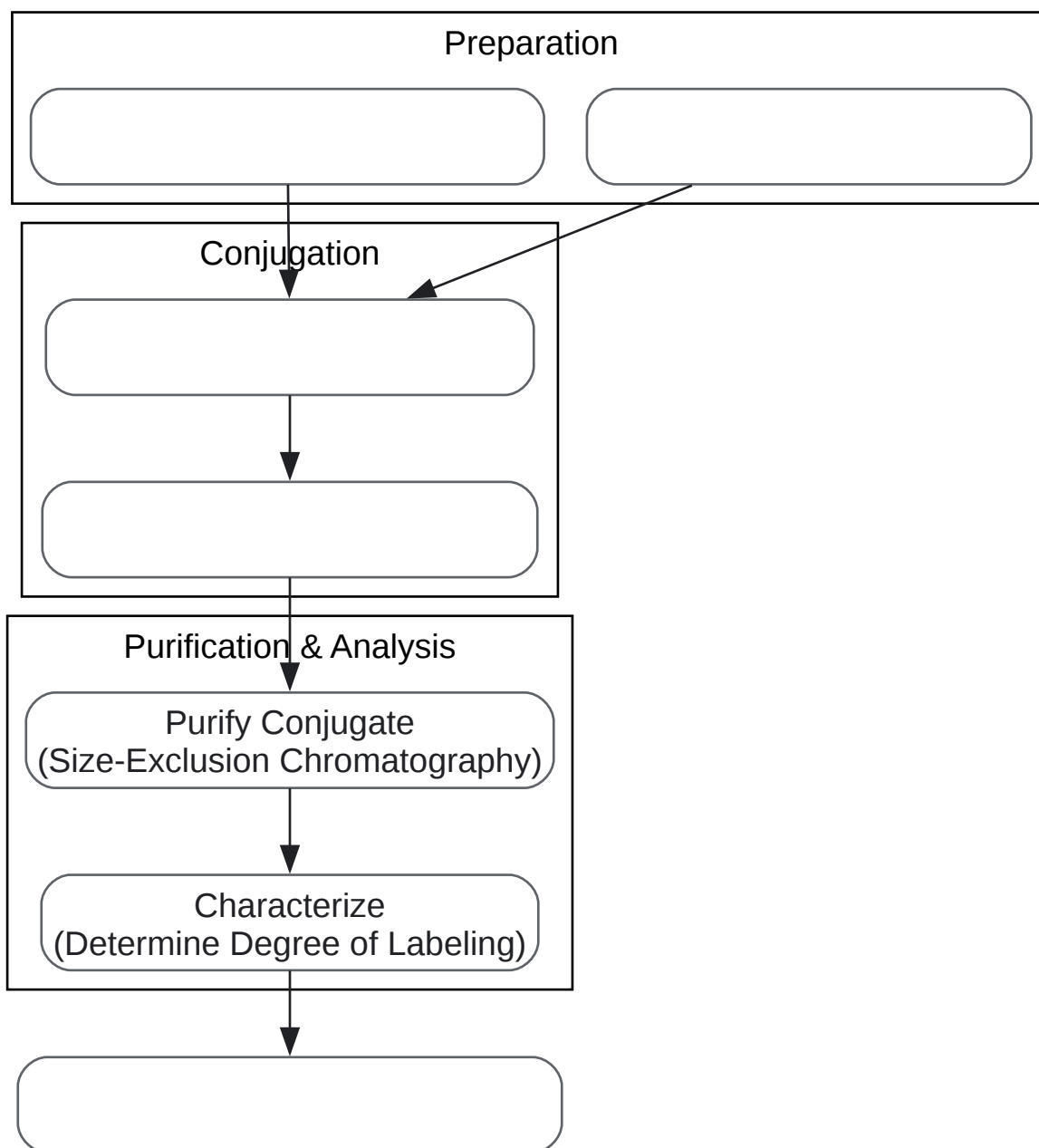
## Materials:

- Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.[\[10\]](#)
- **Cy5.5 DBCO**
- Anhydrous Dimethylsulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography)

## Procedure:

- Antibody Preparation:
  - Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in an azide-free buffer like PBS.[\[10\]](#)
- **Cy5.5 DBCO** Stock Solution Preparation:
  - Dissolve **Cy5.5 DBCO** in anhydrous DMSO to create a 10 mM stock solution.
- Conjugation Reaction:
  - Add a 2-4 fold molar excess of **Cy5.5 DBCO** stock solution to the antibody solution.[\[10\]](#)
  - Ensure the final DMSO concentration in the reaction mixture is below 20% to maintain antibody stability.[\[10\]](#)
  - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[\[10\]](#)

- Purification of the Conjugate:
  - Remove excess, unreacted **Cy5.5 DBCO** from the labeled antibody using a size-exclusion chromatography column appropriate for the size of the antibody.
- Characterization and Storage:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~678 nm (for Cy5.5).
  - Store the purified Cy5.5-labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.



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**Figure 2:** Workflow for Antibody Labeling with **Cy5.5 DBCO**.

## Applications in Research and Drug Development

The unique properties of **Cy5.5 DBCO** make it suitable for a variety of applications:

- **In Vivo Imaging:** The near-infrared fluorescence of Cy5.5 allows for deep tissue imaging with minimal autofluorescence, making it ideal for tracking labeled cells or molecules in living

organisms.[2][9]

- Antibody-Drug Conjugates (ADCs): The bioorthogonal nature of the DBCO-azide reaction is advantageous for the site-specific conjugation of cytotoxic drugs to antibodies.[5]
- Cellular Imaging: **Cy5.5 DBCO** can be used to label specific azide-modified proteins, glycans, or other biomolecules on the surface of living cells for visualization by fluorescence microscopy.[11]
- Flow Cytometry: The bright fluorescence of Cy5.5 provides a strong signal for the detection and quantification of labeled cells.

## Conclusion

**Cy5.5 DBCO** is a powerful and versatile tool for researchers in life sciences and drug development. Its bright, photostable, near-infrared fluorescence, combined with the efficiency and biocompatibility of copper-free click chemistry, enables precise and robust labeling of biomolecules for a wide array of applications. The protocols and data presented in this guide offer a solid foundation for the successful implementation of **Cy5.5 DBCO** in your research endeavors.

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